Product packaging for Dysprosium oxide sulphide(Cat. No.:CAS No. 12345-95-8)

Dysprosium oxide sulphide

Cat. No.: B576589
CAS No.: 12345-95-8
M. Wt: 794.177
InChI Key: NNVMNMULKWUMPM-UHFFFAOYSA-N
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Description

Magnetic Ordering and Exchange Interactions in Dy2O2S Systems

The arrangement of magnetic moments in dysprosium oxide sulfide (B99878) at low temperatures is a result of competing exchange interactions, which are mediated by the oxygen and sulfur atoms within its crystal lattice.

Ferromagnetic and Antiferromagnetic Coupling Pathways

Dysprosium oxide sulfide is known to order antiferromagnetically at low temperatures. researchgate.net This means that the magnetic moments of adjacent dysprosium ions align in an anti-parallel fashion, resulting in a net magnetic moment of zero in the absence of an external magnetic field. toutestquantique.fr Neutron diffraction experiments have been crucial in determining the magnetic structure of Dy2O2S, revealing an antiferromagnetic ordering with a Néel temperature between 2.5 K and 7.7 K. researchgate.net

The exchange interactions, which dictate the magnetic ordering, can be either ferromagnetic (promoting parallel alignment of spins) or antiferromagnetic (promoting anti-parallel alignment). In Dy2O2S, the antiferromagnetic pathways are dominant, leading to the observed magnetic ground state. The superexchange mechanism, where interactions are mediated by the intervening non-magnetic oxygen and sulfur anions, is the primary driver of these coupling pathways. The specific geometry of the Dy-O-Dy and Dy-S-Dy bonds, including bond angles and distances, determines the sign and strength of these interactions.

Magnetic Anisotropy and Crystal Field Contributions

Dysprosium (Dy³⁺) ions possess a large magnetic moment and significant magnetic anisotropy, which is the directional dependence of a material's magnetic properties. rsc.orgtestbourne.comwikipedia.org This anisotropy arises from the interaction of the 4f electrons of the dysprosium ion with the crystal electric field generated by the surrounding oxygen and sulfur ions.

The crystal field splits the degenerate energy levels of the Dy³⁺ ion, leading to a preferred orientation of its magnetic moment. uni-siegen.dewikipedia.org In Dy2O2S, this results in a strong "easy-axis" anisotropy, meaning the magnetic moments preferentially align along a specific crystallographic direction. researchgate.net Neutron diffraction studies have confirmed that the antiferromagnetic direction in Dy2O2S is parallel to the c-axis of its crystal structure. researchgate.net The magnitude of the magnetic anisotropy plays a crucial role in the development of the magnetic ordering and influences the energy barrier for magnetization reversal, a key parameter in the context of single-molecule magnetism. rsc.org

Single-Molecule Magnetism (SMM) in Dysprosium-Containing Oxysulfides

While bulk dysprosium oxide sulfide exhibits long-range magnetic ordering, molecular fragments or clusters containing dysprosium and oxysulfide ligands can behave as single-molecule magnets (SMMs). mdpi.comrsc.org SMMs are individual molecules that can exhibit magnetic hysteresis, a characteristic of bulk magnets, at low temperatures. nih.gov This property makes them promising candidates for high-density data storage and quantum computing applications. mdpi.com

Magnetic Hysteresis and Blocking Temperature Characterization

A defining characteristic of an SMM is the observation of magnetic hysteresis, where the magnetization of the molecule lags behind an applied magnetic field. researchgate.netifmpan.poznan.pl This behavior arises from a significant energy barrier (Ueff) that prevents the spontaneous reversal of the molecule's magnetization. The temperature at which this magnetic memory effect disappears and the hysteresis loop closes is known as the blocking temperature (TB). wikipedia.orgwikipedia.orgscience20.com For a material to be a useful SMM, it needs to have a sufficiently high blocking temperature. nih.gov Research on dysprosium-based SMMs has seen remarkable progress, with some systems exhibiting blocking temperatures above that of liquid nitrogen (77 K). nih.gov

CompoundBlocking Temperature (TB) (K)Effective Energy Barrier (Ueff) (cm⁻¹)Reference
Dy₂ScN@C₈₀-Ih81735 ± 21 rsc.org
Dy₂S@C₈₂-C₃v4- rsc.org
[(CpiPr5)Dy(Cp*)]+801541 nih.gov
Dy₂@C₈₀(CH₂Ph)22613 rsc.org

Quantum Spin Relaxation Mechanisms (Orbach, Raman, Quantum Tunneling of Magnetization)

The relaxation of magnetization in SMMs, or the process by which the magnetic moment flips its orientation, is governed by several quantum mechanical mechanisms. d-nb.info Understanding these relaxation pathways is crucial for designing SMMs with long relaxation times and high blocking temperatures.

Orbach Process: At higher temperatures, the most dominant relaxation mechanism is typically the Orbach process. nih.gov In this two-phonon process, the spin system absorbs a phonon to get excited to a higher-energy crystal field state and then emits a phonon to relax back to the ground state, but with the opposite spin orientation. The energy barrier for this process is directly related to the energy of the first excited crystal field state.

Raman Process: At lower temperatures, the Raman process becomes more significant. nih.gov This is a two-phonon process where a phonon is scattered inelastically, with the energy difference being transferred to the spin system, causing a flip. The temperature dependence of the Raman process typically follows a power law. d-nb.info

Quantum Tunneling of Magnetization (QTM): At the lowest temperatures, magnetization can relax through quantum tunneling. uzh.ch This is a purely quantum mechanical phenomenon where the magnetization tunnels through the energy barrier without the need for thermal activation. QTM can be detrimental to the performance of an SMM as it provides a fast relaxation pathway, effectively short-circuiting the energy barrier. d-nb.info

Exchange Interactions and Their Impact on SMM Behavior

In multinuclear dysprosium complexes, such as those that might be derived from oxysulfide structures, exchange interactions between the dysprosium ions can significantly influence the SMM properties. acs.org These interactions can be either ferromagnetic or antiferromagnetic.

Magneto-Structural Correlations in Dy₂O₂S Systems

The magnetic properties of lanthanide compounds like Dysprosium Oxide Sulfide are intrinsically linked to their crystal and electronic structures. The arrangement of atoms and the nature of the chemical bonds dictate the magnetic interactions between the dysprosium ions. Research into analogous dysprosium systems has established that subtle structural modifications can lead to significant changes in magnetic behavior. mdpi.comrsc.org

Lanthanide oxysulfides, including Dy₂O₂S, crystallize in a trigonal symmetry (space group P-3m1), where the magnetic Dy³⁺ ions form a triangular plane lattice. researchgate.net This geometric arrangement is known to cause magnetic frustration. researchgate.net Studies on various rare-earth oxysulfides show that compounds with gadolinium, terbium, dysprosium, holmium, and ytterbium order antiferromagnetically at low temperatures. researchgate.net Specifically, Dy₂O₂S exhibits antiferromagnetic ordering with a Néel temperature of approximately 3.5 K. The magnetic moment of the Dy³⁺ ion in this compound has been determined to be 7.2 ± 0.5 μB. researchgate.net

Influence of Coordination Geometry and Ligand Environment

The coordination geometry around the central metal ion is a critical factor in determining the magnetic and optical properties of coordination complexes. numberanalytics.com In dysprosium-based single-molecule magnets (SMMs), the ligand field environment plays a pivotal role in dictating the magnetic anisotropy and the relaxation dynamics of the molecule. mdpi.com The geometry of a complex influences the ligand field splitting energy, which in turn affects the magnetic moment. numberanalytics.com

For dysprosium compounds, minor alterations in the coordination sphere can have profound effects on their physical characteristics. mdpi.com A suitable bridging ligand is essential for creating Dy₂ clusters with noteworthy magnetic properties, although promoting magnetic interactions through these bridges is challenging due to the contracted nature of the 4f orbitals of lanthanide ions. mdpi.com In many Dy(III) single-ion magnets (SIMs), controlling the molecular magnetic anisotropy is achieved through precise structural engineering. chemrxiv.org For instance, in a series of dysprosium SIMs with a pentagonal bipyramid geometry, fine-tuning the coordination environment by varying terminal ligands and counter anions led to significant changes in magnetic properties. chemrxiv.org

A semi-quantitative magneto-structural correlation has been established, revealing that the effective energy barrier for magnetization reversal (Ueff) is linearly proportional to a structural value related to axial coordination bond lengths and angles. chemrxiv.org This demonstrates that targeted changes to the ligand environment can systematically enhance the magnetic performance of these materials. rsc.orgchemrxiv.org

Table 1: Magneto-Structural Correlation Findings in Dysprosium Complexes

Parameter Structural Influence Impact on Magnetic Property Reference
Ueff (Effective Energy Barrier) Proportional to a value derived from axial coordination bond lengths and angles. Increases as Dy-C distance decreases and Cp–Dy–Cp angle increases in metallocenes. rsc.orgchemrxiv.org
Quantum Tunneling of Magnetization (QTM) Negatively correlated with a value derived from axial coordination bond angles. Suppressed with specific geometric arrangements. chemrxiv.org
Magnetic Relaxation Affected by changes in lattice solvents, which alter intramolecular coupling. Can be significantly enhanced by operating guest molecules without changing the core structure. researchgate.net

| Magnetic Coupling | Dependent on bridging ligands and coordination geometry (e.g., quadrilateral Dy₂O₂ core). | Can be tuned between antiferromagnetic and ferromagnetic interactions. | mdpi.comsci-hub.rursc.org |

Magnetic Dilution Studies and Intermolecular Interactions

Magnetic dilution is a powerful technique used to elucidate the magnetic properties of individual ions and the nature of interactions between them. nih.govmdpi.com This method involves doping a paramagnetic compound into an isomorphic diamagnetic matrix, which allows for the study of single paramagnetic atoms and the exchange interactions within small clusters. nih.govmdpi.com

In the context of dysprosium-based molecular magnets, magnetic dilution has been employed to distinguish between single-ion relaxation effects and those arising from intermolecular or intramolecular interactions. nih.gov For a Dy₂ single-molecule magnet, doping into a diamagnetic Y₂ matrix helped to demonstrate that the dominant single-ion relaxation is entangled with the relaxation of the neighboring Dy(III) ion within the same molecule. nih.gov This entanglement significantly influences the quantum tunneling of the magnetization. nih.gov

These studies reveal that intermolecular interactions, such as those arising from oscillating dipolar fields from neighboring molecules, can induce rapid magnetic relaxation. figshare.com By performing dilution experiments, where the concentration of the magnetic Dy³⁺ ions is reduced, these intermolecular contributions can be suppressed, allowing for a clearer understanding of the intrinsic properties of the magnetic center. figshare.com The results often show a dramatic decrease in the rate of quantum tunneling upon dilution, confirming the significant role of intermolecular magnetic interactions. figshare.com Such studies are crucial for understanding how to mitigate relaxation pathways that are detrimental to the performance of single-molecule magnets. nih.govfigshare.com

Spintronic Applications and Interface Phenomena

Spintronics is an emergent field that utilizes the spin degree of freedom of electrons for next-generation nanoelectronic devices, aiming to reduce power consumption and increase memory and processing capabilities. spintec.fr Materials with strong spin-orbit coupling and unique magnetic properties, such as dysprosium compounds, are of considerable interest for spintronic applications. unifr.chresearchgate.netsciopen.com Two-dimensional (2D) magnetic materials, in particular, offer scalability and efficient control of magnetism, making them promising candidates for integration into spintronic devices. sciopen.com

Spin-Orbit Coupling Effects on Electron Dynamics

Spin-orbit coupling (SOC) is a relativistic interaction that links an electron's spin with its orbital motion around a nucleus. In materials containing heavy elements like dysprosium, SOC can be significant and can lead to unusual electronic and magnetic properties. aps.orgspintec.fr This interaction is a cornerstone of spintronics, as it allows for the electrical manipulation of spin polarization. spintec.fr

In oxide materials, SOC has been exploited to realize a variety of exotic phenomena that could be harnessed for spintronic applications. spintec.fr The interplay between an electron's spin and the crystal lattice, mediated by SOC, is fundamental to understanding spin relaxation and dynamics. In ferromagnetic metals, for example, the primary channel for the dissipation of angular momentum from localized d-electrons is through exchange interaction with itinerant s-electrons, whose spins then relax to the lattice via SOC. arxiv.org While specific studies on Dy₂O₂S are limited, the principles derived from related systems suggest that the strong SOC inherent to the Dy³⁺ ion would profoundly influence electron dynamics, making it a key parameter in any potential spintronic application.

Investigation of Electron Spin Dynamics at Dysprosium Oxide Sulphide Interfaces

The behavior of electrons at the interface between different materials is critical for the function of spintronic devices. Understanding and modeling the spin-charge dynamics at the interface between a magnetic material and another layer (e.g., a semiconductor or topological insulator) is essential for designing functional devices. kuleuven.be

Theoretical frameworks have been developed to simulate ultrafast electron and spin dynamics in magnetic heterostructures, particularly those induced by femtosecond laser pulses. arxiv.orgscientia.global These models describe the exchange processes between itinerant and localized electrons and the subsequent relaxation of spin angular momentum. arxiv.org For instance, at an interface, rapid heating of itinerant electrons can lead to demagnetization of localized spins through electron-magnon spin-flop scattering. arxiv.org

In heterostructures involving 2D magnets and topological insulators, it has been shown theoretically that it is possible to switch the magnetic domain of the ferromagnet using spin-torque from the spin-polarized edge states of the topological insulator. kuleuven.be The efficiency of this switching is highly dependent on the exchange interaction at the interface. kuleuven.be Investigating the spin dynamics at a potential Dy₂O₂S interface would involve probing how spin currents are generated, transferred, and detected, and how these processes are affected by the material's intrinsic properties like magnetic anisotropy and SOC.

Magneto-Dielectric Phenomena and Coupling in Dy₂O₂S

The interplay between magnetic and dielectric properties, known as the magneto-dielectric (MD) or magnetoelectric effect, is of great fundamental and technological importance. arxiv.org Materials exhibiting this coupling, where a magnetic field influences dielectric polarization or an electric field influences magnetization, are candidates for novel memory and sensor applications. aps.org

In many rare-earth oxides, the MD effect arises from the strong spin-lattice coupling associated with the lanthanide ions. nih.gov An externally applied magnetic field alters the magnetic moments, which induces energy variations. Through spin-lattice coupling, this change is transferred to the crystal lattice, leading to a modification of the dielectric permittivity. nih.gov

Research on the related compound Dy₂Ti₂O₇, a spin-ice material, has demonstrated that the dielectric constant is highly sensitive to the spin structure and can be used as a local probe of spin correlations. arxiv.org Similarly, a triangular Dy₃ single-molecule magnet was found to exhibit a significant negative MD effect, linked to the strong spin-lattice coupling and magnetic interactions between the Dy³⁺ ions. nih.gov These findings suggest that multinuclear dysprosium clusters are a promising route to achieving larger MD effects. nih.gov Given that Dy₂O₂S possesses a lattice of interacting Dy³⁺ ions, it is plausible that it would also exhibit magneto-dielectric phenomena, where changes in its antiferromagnetic spin structure below its Néel temperature could be probed and potentially manipulated via its dielectric response.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Dy4O3S3 B576589 Dysprosium oxide sulphide CAS No. 12345-95-8

Properties

CAS No.

12345-95-8

Molecular Formula

Dy4O3S3

Molecular Weight

794.177

IUPAC Name

dysprosium(3+);oxygen(2-);trisulfide

InChI

InChI=1S/4Dy.3O.3S/q4*+3;6*-2

InChI Key

NNVMNMULKWUMPM-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Dy+3].[Dy+3].[Dy+3].[Dy+3]

Synonyms

dysprosium oxide sulphide

Origin of Product

United States

Advanced Synthesis Methodologies for Dysprosium Oxide Sulphide

Thermodynamic and Kinetic Principles in Dy2O2S Formation

The formation of dysprosium oxide sulfide (B99878) is governed by a complex interplay of thermodynamic and kinetic factors. While thermodynamics dictates the final, most stable product under a given set of conditions, kinetics controls the reaction rate and the potential formation of intermediate, metastable phases. berkeley.edunih.govnih.gov Understanding these principles is crucial for designing synthesis pathways that favor the formation of the desired Dy2O2S phase over other potential products like oxides or sulfates. berkeley.edu

Reaction Pathways from Dysprosium Oxide Precursors

A common starting material for the synthesis of Dy2O2S is dysprosium(III) oxide (Dy2O3). samaterials.com Direct conversion requires a sulfidizing agent and specific atmospheric conditions. One major pathway involves the intermediate formation of dysprosium oxysulfate (Dy2O2SO4), which is subsequently reduced to the oxysulfide. oiccpress.comscispace.com

The general transformation can be represented as:

Oxysulfate Formation: This step can occur through various methods, including the heating of dysprosium sulfate (B86663) hydrates or the reaction of dysprosium oxide with a sulfur source in an oxidizing environment.

Reduction to Oxysulfide: The formed Dy2O2SO4 is then reduced to Dy2O2S. This step is critical and requires a reducing atmosphere to remove oxygen atoms from the sulfate group.

The crystal structure of lanthanide oxysulfides (Ln2O2S) consists of alternating layers of [Ln2O2]2+ and S2-. frontiersin.orgnih.gov The transformation from the oxysulfate involves replacing the [SO4]2- layer with a sulfide (S2-) layer, a process heavily dependent on the reaction environment. oiccpress.comscispace.com

Influence of Controlled Atmospheres and Reaction Conditions

The composition of the furnace atmosphere and the reaction temperature are paramount in directing the synthesis towards Dy2O2S.

Atmosphere:

Reducing Atmospheres: To convert dysprosium oxysulfate (Dy2O2SO4) to dysprosium oxide sulfide (Dy2O2S), a reducing environment is essential. Common reducing gases include hydrogen (H2) and carbon monoxide (CO). oiccpress.comresearchgate.net The use of H2 allows for the reduction of the oxysulfate to the oxysulfide without the use of highly toxic H2S gas. oiccpress.comscispace.com Similarly, a CO atmosphere promotes the reduction of the SO4 group to S2-. researchgate.net

Sulfidizing Atmospheres: Direct sulfidation of dysprosium oxide can be achieved using gases like carbon disulfide (CS2) or elemental sulfur vapor at elevated temperatures. acs.org

Inert/Oxidizing Atmospheres: In contrast, heating dysprosium sulfate hydrate (B1144303) in air (an oxidizing atmosphere) leads to the formation of the stable dysprosium oxysulfate (Dy2O2SO4) phase. researchgate.net An inert atmosphere like argon is often used during the initial heating of precursors to prevent unwanted oxidation. oiccpress.com

Temperature:

High temperatures are generally required for solid-state reactions and thermal decompositions. For instance, the reduction of Dy2O2SO4 to Dy2O2S using H2 gas is typically performed at temperatures around 650 °C. oiccpress.comscispace.com The thermal decomposition of hydrated dysprosium sulfate to form Dy2O2S in a CO atmosphere occurs at temperatures leading up to 1151 K (878 °C). researchgate.net

The table below summarizes the influence of atmospheric conditions on the final product starting from dysprosium sulfate hydrate.

Starting MaterialAtmosphereTemperatureFinal Product
Dy2(SO4)3·8H2OAir~1313 K (1040 °C)Dy2O2SO4
Dy2(SO4)3·8H2OCO (reducing)~1151 K (878 °C)Dy2O2S
Dy2O2SO4H2 (reducing)650 °CDy2O2S

Solution-Based Approaches for Dy2O2S Materialization

Solution-based methods offer advantages in terms of producing nano- or micro-sized particles with controlled morphology and high homogeneity at relatively lower temperatures compared to solid-state routes. mdpi.com

Homogeneous Precipitation Protocols

Homogeneous precipitation is a powerful technique for synthesizing uniform, spherical precursor particles. researchgate.netnih.gov In this method, a precipitating agent is generated slowly and uniformly throughout the solution, leading to controlled particle growth and minimizing agglomeration. researchgate.net

For Dy2O2S synthesis, this method is typically used to first prepare a dysprosium-containing precursor, such as dysprosium hydroxide (B78521) carbonate or, more directly, dysprosium oxysulfate. A common approach involves using urea (B33335) ((NH2)2CO) as the precipitating agent. oiccpress.com When a solution containing dysprosium salts (e.g., dysprosium sulfate) and urea is heated, the urea slowly decomposes to generate hydroxide and carbonate ions, raising the pH uniformly and causing the gradual precipitation of a precursor. oiccpress.comscispace.com

This precursor, often composed of dysprosium hydroxyl, carbonate, and sulfate groups, is then calcined at high temperatures (e.g., 800-900 °C) to form pure Dy2O2SO4. oiccpress.comscispace.com This oxysulfate can then be converted to Dy2O2S via reduction, as described previously. oiccpress.comscispace.com The molar ratio of urea to the metal salt is a critical parameter that influences the purity of the resulting oxysulfate phase. oiccpress.comscispace.com

Hydrothermal and Solvothermal Syntheses

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, within a sealed vessel (autoclave) at elevated temperatures and pressures. mdpi.com These techniques are effective for producing crystalline nanomaterials directly from solution.

Hydrothermal Synthesis: This method has been successfully used to synthesize layered Ln2(OH)4SO4·nH2O (where Ln includes Dy) compounds. rsc.org These layered hydroxysulfates serve as excellent precursors because they possess the exact Ln/S molar ratio required for Ln2O2S. By simple calcination and subsequent reduction of these hydrothermally synthesized precursors, Dy2O2S can be facilely obtained. rsc.org The hydrothermal conditions (temperature, time, precursor concentration) can be optimized to control the phase and morphology of the precursor. rsc.org

Solvothermal Synthesis: This approach allows for the direct formation of lanthanide oxysulfides without requiring a subsequent high-temperature annealing or reduction step. mdpi.com In a typical solvothermal process for Ln2O2S, a lanthanide oxide powder is suspended with a sulfur source (like elemental sulfur) in an organic solvent such as ethylenediamine (B42938) and heated in an autoclave. frontiersin.orgnih.gov This direct sulfidation process has been used to produce various lanthanide oxysulfide nanoparticles. frontiersin.orgnih.gov Another solvothermal route uses a lanthanide nitrate (B79036) and thiourea (B124793) as reactants in an organic solvent like ethanol. acs.org

The table below outlines typical parameters for these solution-based methods.

MethodPrecursorsSolvent/ReagentsConditionsIntermediate/Final Product
Homogeneous PrecipitationDy2(SO4)3, UreaWaterHeat, then calcine at 800-900°CDy2O2SO4 precursor
HydrothermalDy salt, Sulfate sourceWaterHeat in autoclaveDy2(OH)4SO4·nH2O precursor
SolvothermalDy2O3, SulfurEthylenediamine150°C, 8h in autoclaveDy2O2S
SolvothermalDy(NO3)3, ThioureaEthanol300°C in autoclave (SPR)Dy2O2S

Solid-State and Thermal Decomposition Routes

Solid-state reactions are conventional but effective methods for preparing bulk quantities of Dy2O2S. These methods typically involve heating solid precursors at high temperatures, often under a controlled atmosphere. acs.org

A primary example is the thermal decomposition of hydrated dysprosium sulfate (Dy2(SO4)3·8H2O). researchgate.net Thermogravimetric analysis shows that the decomposition pathway of this precursor is highly dependent on the surrounding atmosphere. When heated in a reducing atmosphere of carbon monoxide, the hydrated sulfate undergoes a multi-step decomposition process, losing its water molecules first, followed by the reduction and decomposition of the sulfate group to ultimately yield crystalline, hexagonal Dy2O2S at around 878 °C (1151 K). researchgate.net

The key reaction steps in a reducing atmosphere are:

Dehydration: Dy2(SO4)3·8H2O → Dy2(SO4)3 + 8H2O(g)

Reduction/Decomposition: Dy2(SO4)3 + reducing gas (e.g., CO, H2) → Dy2O2S + other byproducts

This method provides a direct route to the oxysulfide from a single precursor, with the final product's purity and crystallinity controlled by the temperature ramp rate, final temperature, and the composition of the reducing atmosphere. researchgate.net

Optimization of Thermal Decomposition Parameters for Phase Control

Thermal decomposition is a widely utilized method for synthesizing dysprosium oxide sulphide, typically starting from an inorganic precursor like hydrated dysprosium sulphate (Dy2(SO4)3·8H2O). The critical factor in this process is the strict control of the furnace atmosphere, as it dictates the final chemical composition of the product. The decomposition pathway of the precursor is highly sensitive to the presence of oxidizing or reducing agents.

Research has shown that the thermal decomposition of hydrated dysprosium sulphate under a dynamic reducing atmosphere of carbon monoxide (CO) successfully yields this compound (Dy2O2S). In contrast, performing the decomposition in an air atmosphere leads to the formation of dysprosium oxysulphate (Dy2O2SO4). Thermogravimetric (TG/DTG) analyses indicate that the formation of the stable Dy2O2S phase occurs at a temperature of approximately 1151 K (878 °C) in a CO atmosphere. The process involves initial dehydration steps, followed by the decomposition of the anhydrous sulphate and subsequent reaction with the reducing gas to form the oxysulphide.

The phase purity of the final product is confirmed through techniques such as X-ray powder diffraction (XRD), which verifies the hexagonal crystal structure of Dy2O2S. This atmospheric control is paramount for phase selectivity, as illustrated in the following table.

PrecursorAtmosphereFinal ProductFormation Temperature (approx.)Source
Dy2(SO4)3·8H2OReducing (CO)This compound (Dy2O2S)1151 K (878 °C) arxiv.org
Dy2(SO4)3·8H2OAirDysprosium Oxysulphate (Dy2O2SO4)1313 K (1040 °C) arxiv.org

Calcination of Dysprosium-Containing Organic Precursors

The use of dysprosium-containing organic precursors, followed by calcination, offers a versatile route to produce fine, homogeneous oxide powders. While this method is commonly employed for the synthesis of dysprosium oxide (Dy2O3) from precursors like dysprosium-organic frameworks (Dy-MOFs), citrates, or oxalates, it can be adapted for the synthesis of this compound. nanochemres.orgnanochemres.org

To achieve the oxysulphide phase instead of the simple oxide, a sulphur source must be incorporated into the synthesis process. A viable strategy involves the co-precipitation or complexation of the dysprosium salt with both an organic ligand (e.g., citric acid, oxalic acid) and a sulphur-containing compound, such as thiourea (CH4N2S). The resulting precursor mixture is then subjected to calcination in a controlled, typically inert or slightly reducing, atmosphere. During heating, the organic components and thiourea decompose, providing the carbon, oxygen, and sulphur species necessary to form the Dy2O2S lattice. This method is analogous to the synthesis of other metal sulphides, where a metal-thiourea complex is thermally decomposed to yield the desired sulphide nanostructures. kashanu.ac.ir

The key parameters to control in this methodology are:

Precursor Stoichiometry: The molar ratio of the dysprosium salt, organic ligand, and thiourea must be carefully optimized.

Calcination Temperature and Ramp Rate: The temperature program affects the decomposition kinetics and the crystallinity of the final product.

Furnace Atmosphere: An inert (e.g., N2, Ar) or reducing atmosphere is necessary to prevent the formation of oxysulphates and ensure the incorporation of sulphide ions.

This approach, often referred to as combustion synthesis, can be an energy- and time-efficient method for producing various oxide and oxysulphide nanomaterials. mdpi.com

Electrochemical and Advanced Deposition Techniques for Dy2O2S Thin Films

The fabrication of high-quality Dy2O2S thin films is essential for their integration into electronic and photonic devices. While direct reports on the deposition of Dy2O2S are limited, established techniques for depositing related rare-earth oxides and other metal sulphides provide clear pathways for its synthesis. karazin.uanih.gov These methods can be broadly categorized into physical and chemical deposition techniques. dntb.gov.ua

Physical Vapor Deposition (PVD) methods are highly suitable for this purpose.

Magnetron Sputtering: This technique involves bombarding a target material with energetic ions, causing atoms to be ejected and deposited onto a substrate. For Dy2O2S films, one could either use a pre-synthesized Dy2O2S target or employ reactive co-sputtering from separate dysprosium and sulphur targets in a controlled oxygen-containing atmosphere. DC-magnetron sputtering has been successfully used to deposit pure Dy2O3 thin films. karazin.ua

Pulsed Laser Deposition (PLD): PLD uses a high-power laser to ablate a target, creating a plasma plume that condenses on a substrate to form a thin film. psi.ch A hybrid PLD approach, which combines laser ablation of a dysprosium or dysprosium oxide target with the introduction of an organosulphur precursor gas, could be used to precisely control the sulphur content and stoichiometry of the growing film. nih.gov This method has proven effective for a variety of other metal sulphides. nih.gov

Chemical Deposition techniques offer alternative routes with potential advantages in film conformity and scalability.

Atomic Layer Deposition (ALD): ALD is a powerful technique for depositing highly uniform and conformal thin films with atomic-level precision. shmj.or.jp It relies on sequential, self-limiting surface reactions. While ALD processes have been developed for high-purity Dy2O3 films using dysprosium precursors and an oxygen source (e.g., water, O2 plasma), a process for Dy2O2S could be engineered by adding a sulphur source like hydrogen sulphide (H2S) into the cycle. plasma-ald.comnih.gov A hypothetical ALD super-cycle might involve sequential pulses of a dysprosium precursor, H2O, the dysprosium precursor again, and H2S to build the oxysulphide structure layer by layer.

Electrochemical Deposition (ECD): ECD involves the deposition of a material onto a conductive substrate via electrochemical reactions in a solution. rsc.org This method is cost-effective and can be performed at or near room temperature. dergipark.org.tr While its use has been reported for depositing rare-earth doped semiconductor films and other metal sulphides, its application for the direct synthesis of Dy2O2S films is not well-documented in existing literature. researchgate.netacs.org A potential route could involve the electrolysis of a solution containing a dysprosium salt and a sulphur-containing species in a suitable non-aqueous solvent.

Deposition TechniqueProposed Strategy for Dy2O2SKey Controllable ParametersSource (for related materials)
Magnetron SputteringSputtering from a Dy2O2S target or reactive co-sputtering from Dy/S targets.Gas pressure (Ar, O2), target power, substrate temperature. karazin.ua
Pulsed Laser Deposition (PLD)Ablation of a Dy or Dy2O3 target in the presence of an organosulphur precursor.Laser fluence, background gas pressure, substrate temperature. nih.govpsi.ch
Atomic Layer Deposition (ALD)Sequential pulsing of Dy precursor, H2O, and H2S.Precursor/reactant pulse times, purge times, deposition temperature. shmj.or.jpplasma-ald.com
Electrochemical Deposition (ECD)Electrolysis of a solution with Dy ions and a sulphur source.Applied potential/current, electrolyte composition, pH, temperature. researchgate.netacs.org

Crystallographic and Microstructural Investigations of Dysprosium Oxide Sulphide

Crystal Structure Analysis and Polymorphism in Dy₂O₂S Systems

The fundamental properties of a crystalline material are dictated by the arrangement of its constituent atoms in a repeating three-dimensional array. For Dy₂O₂S, this arrangement is characterized by a specific symmetry and unit cell dimensions.

Dysprosium Oxide Sulphide, like other lanthanide oxysulfides (Ln₂O₂S), crystallizes in a trigonal crystal system. Experimental data from X-ray powder diffraction (XPD) confirm that Dy₂O₂S possesses a trigonal crystalline structure. researchgate.net This structure is isostructural with other well-characterized rare-earth oxysulfides. researchgate.net

The spatial arrangement of atoms and their symmetry operations are described by the space group P-3m1 (No. 164). This structure is notably lamellar, composed of alternating layers of positively charged [Dy₂O₂]²⁺ sheets and layers of S²⁻ anions arranged along the c-axis. No significant polymorphism has been reported for Dy₂O₂S under typical synthesis conditions, with the trigonal phase being the stable form observed.

The unit cell parameters for Dy₂O₂S are defined by the lattice constants a and c and the angles α, β, and γ. Due to the trigonal symmetry, a = b, and the angles are α = β = 90° and γ = 120°.

CompoundCrystal SystemSpace Groupa (Å)c (Å)
Dy₂O₂S TrigonalP-3m1 (No. 164)Value not explicitly found in search resultsValue not explicitly found in search results
Gd₂O₂S (isostructural)TrigonalP-3m1 (No. 164)3.8586.667
La₂O₂S (isostructural)TrigonalP-3m1 (No. 164)4.0516.943

The crystal structure of Dy₂O₂S exhibits inherent anisotropy due to its layered nature. The bonding within the [Dy₂O₂]²⁺ layers is primarily covalent and ionic, involving strong Dy-O bonds, while the interaction between the [Dy₂O₂]²⁺ and S²⁻ layers is predominantly ionic. This structural arrangement leads to directionally dependent physical properties.

Within the lattice, the dysprosium ion (Dy³⁺) is typically found in a distorted coordination environment. It is coordinated to four oxygen atoms and three sulfur atoms. The Dy-O and Dy-S bond lengths are unequal, and the coordination polyhedron deviates from an ideal geometry. These local structural distortions, driven by the different ionic radii and electronegativity of oxygen and sulfur, are critical in determining the electronic and magnetic properties of the compound. The anisotropic nature of the crystal lattice can be significant, influencing properties such as thermal expansion and magnetic susceptibility. bibliotekanauki.pl

Determination of Space Group and Unit Cell Parameters

Local Structural Probes and Defect Chemistry in Dy₂O₂S

While diffraction provides information on long-range atomic order, local structural probes are necessary to understand short-range order, coordination environments, and the nature of crystalline defects.

X-ray diffraction (XRD) is a primary tool for confirming the phase purity and crystalline structure of Dy₂O₂S synthesized through methods like thermal decomposition. researchgate.net The resulting diffraction patterns are used to identify the characteristic Bragg reflections of the trigonal phase.

For a more detailed structural analysis, the Rietveld refinement method is employed. libretexts.org This powerful technique involves fitting a calculated diffraction profile to the entire experimental powder diffraction pattern using a least-squares algorithm. libretexts.org By refining a model that includes instrumental and structural parameters, Rietveld analysis can yield precise values for lattice parameters, atomic positions within the unit cell, and site occupancy factors.

The refinement of site occupancy factors is particularly crucial for investigating the defect chemistry of Dy₂O₂S. It allows for the quantification of non-stoichiometry, such as the presence of oxygen or sulfur vacancies, which can significantly impact the material's properties. While specific Rietveld refinement studies on pure Dy₂O₂S are not detailed in the available literature, this method is standard for accurately characterizing such crystalline materials.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the short-range order in a material by detecting the vibrational modes of its constituent atoms. edinst.com These techniques are highly sensitive to local coordination and bonding.

Studies on Dy₂O₂S have utilized both FTIR and Raman spectroscopy to characterize the material. researchgate.net The FTIR spectrum provides information on infrared-active vibrational modes, while the Raman spectrum reveals Raman-active modes. The observed bands correspond to specific atomic motions, such as the stretching and bending of Dy-O and Dy-S bonds.

Vibrational Data for Dy₂O₂S
Technique Observed Peak Positions (cm⁻¹)
FTIRBands at 1069–1216 cm⁻¹ and 519–670 cm⁻¹ have been noted in related oxysulfate/oxysulfide systems. researchgate.net
RamanA distinct spectrum is observed, confirming the crystalline nature and local bonding environment. researchgate.net

These spectra serve as a fingerprint for the local structure of Dy₂O₂S, and any shifts in peak positions or changes in intensity can indicate alterations in the crystal lattice, such as those caused by defects or doping. mdpi.com

X-ray and Neutron Diffraction Studies with Rietveld Refinement

Microstructural Evolution and Morphological Control

The microstructure, which encompasses particle size, shape (morphology), and aggregation, is largely determined by the synthesis method and subsequent processing conditions. Controlling these features is vital as they directly influence the material's performance in applications.

One effective method for synthesizing Dy₂O₂S is the thermal decomposition of dysprosium sulfate (B86663) hydrate (B1144303) (Dy₂(SO₄)₃·8H₂O). researchgate.net The process involves heating the precursor material to high temperatures (e.g., ~1150 K) under a controlled atmosphere. The choice of atmosphere is critical: a reducing atmosphere, such as flowing carbon monoxide (CO), promotes the formation of Dy₂O₂S, while an air atmosphere leads to the formation of the oxysulfate (Dy₂O₂SO₄). researchgate.net

Another synthesis route involves the reduction of pre-formed Dy₂O₂SO₄ nanoparticles in a hydrogen (H₂) flow at elevated temperatures (e.g., 650 °C). mdpi.com The morphology of the final Dy₂O₂S particles is often inherited from the precursor. For instance, the synthesis of related rare-earth oxysulfides has shown that starting with uniform precursor particles, often prepared via methods like solvothermal synthesis or homogeneous precipitation, can yield final oxysulfide particles with a controlled size and shape, such as uniform sub-micron spheres. The use of surfactants or capping agents during precursor synthesis can also prevent particle agglomeration and sintering during the high-temperature conversion process. nanochemres.org

Particle Size Distribution and Growth Mechanisms

The synthesis of dysprosium oxide sulfide (B99878) can be achieved through various methods, which directly influence particle size, distribution, and morphology. A common approach involves the thermal decomposition of precursors like hydrated dysprosium sulfate under a controlled atmosphere. researchgate.net For instance, heating Dy₂(SO₄)₃·8H₂O in a reducing carbon monoxide environment yields Dy₂O₂S as the final stable product. researchgate.net

The growth of Dy₂O₂S particles is governed by factors such as reaction temperature, time, and the chemical nature of the precursors and surrounding atmosphere. General synthesis strategies for rare-earth oxysulfides, which are applicable to Dy₂O₂S, include solid-state reactions, precursor vulcanization (sulfidation), and hydrothermal or solvothermal methods. researchgate.netmdpi.com These techniques allow for the fabrication of materials with varying morphologies, from simple nanoparticles to complex hierarchical structures. For example, hydrothermal treatment of colloidal rare-earth hydroxides can yield one-dimensional nanostructures like nanotubes and nanorods with diameters in the range of 30–50 nm. mdpi.com The particle size and morphology are critical parameters as they significantly affect the material's properties, such as luminescent efficiency.

Table 1: Synthesis Methods and Resulting Morphologies for Rare-Earth Oxysulfides

Synthesis MethodHost MaterialResulting MorphologyTypical SizeReference
HydrothermalY₂O₂S:Eu³⁺/Dy³⁺Interconnected micro-fibers~0.15 µm diameter rsc.org
HydrothermalRare-Earth OxysulfidesNanotubes / Nanorods~30-50 nm diameter mdpi.com
Sol-GelY₂O₂S:Dy³⁺, Mg²⁺, Ti⁴⁺NanoparticlesNot Specified researchgate.net
Solid-State ReactionY₂O₂S:Dy³⁺Aggregated ParticlesMicron-scale ijitee.org
Thermal DecompositionDy₂O₂SCrystalline PowderNot Specified researchgate.net

Nanostructure Fabrication and Characterization

The fabrication of nanostructured Dy₂O₂S is a key area of research aimed at harnessing size-dependent properties. Methods such as hydrothermal synthesis, sol-gel processes, and precursor vulcanization are widely employed to create diverse nanostructures, including nanoparticles, nanowires, nanorods, and nanofibers. researchgate.netresearchgate.net For instance, hydrothermal methods have been successfully used to produce Y₂O₂S:Eu³⁺/Dy³⁺ phosphors with a morphology of interconnected micro-fibers. rsc.org The sol-gel method has also been utilized to synthesize Y₂O₂S phosphors doped with Dy³⁺, resulting in white-light emitting materials. researchgate.net

Characterization of these nanostructures is crucial for understanding their physical and chemical properties.

X-Ray Diffraction (XRD) is used to confirm the crystal structure and phase purity. Studies consistently show that rare-earth oxysulfides like Dy₂O₂S possess a single-phase hexagonal structure. researchgate.netrsc.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to investigate the morphology, particle size, and microstructure of the synthesized materials. rsc.org

Spectroscopic Techniques such as Fourier Transform Infrared (FTIR), Raman, and Photoluminescence (PL) spectroscopy are used to analyze vibrational modes and optical properties. researchgate.net PL spectroscopy is particularly important for characterizing the emission properties of Dy³⁺-doped oxysulfides, which typically show characteristic blue and yellow emission bands. rsc.orgijitee.org

Interface and Heterostructure Morphological Studies

Research into interfaces and heterostructures involving dysprosium oxide sulfide aims to create composite materials with enhanced or novel functionalities. One study describes the use of non-layered dysprosium oxide sulfide as an "electron-withdrawing chainmail" to promote electrocatalytic oxygen evolution, indicating the formation of a functional heterostructure at the nanoscale. researchgate.netacs.org

Crystal Field Effects on Dysprosium Sites within Oxysulfide Environments

The unique luminescent properties of Dy₂O₂S are intrinsically linked to the crystal field effects experienced by the Dy³⁺ ions. In the common hexagonal oxysulfide lattice (space group P-3m1), the Dy³⁺ ion occupies a site with C₃ᵥ point symmetry. rsc.org This specific, non-centrosymmetric coordination environment, comprising both oxygen and sulfur atoms, creates a strong crystal field.

This crystal field lifts the degeneracy of the 4f electronic energy levels of the Dy³⁺ ion, a phenomenon known as Stark splitting. libretexts.orgresearchgate.net The precise nature of this splitting dictates the probabilities of electronic transitions and, consequently, the material's optical signature. The luminescence of Dy³⁺ in an oxysulfide host is dominated by transitions from the ⁴F₉/₂ excited state to lower-lying levels:

⁴F₉/₂ → ⁶H₁₅/₂ transition , resulting in blue emission (around 487 nm). rsc.orgijitee.org

⁴F₉/₂ → ⁶H₁₃/₂ transition , resulting in yellow emission (around 574 nm). rsc.orgijitee.org

The combination of these blue and yellow emissions can produce white light, making Dy³⁺-doped oxysulfides potential single-component phosphors for white LEDs. researchgate.net The relative intensity of the blue and yellow emissions (the Y/B ratio) is highly sensitive to the local symmetry of the crystal field around the Dy³⁺ ion. researchgate.net A lower symmetry environment can alter transition probabilities, thereby tuning the output color. nsf.gov The presence of both highly electronegative oxygen and less electronegative sulfur in the first coordination sphere creates a distinct crystal field environment compared to pure oxides or sulfides, which is a key factor in the high luminescent efficiency of these materials. aip.org

Electronic Structure and Band Theory of Dysprosium Oxide Sulphide

Theoretical Frameworks for Electronically Correlated Systems

The accurate modeling of materials containing rare-earth elements like dysprosium is a significant challenge for computational physics and chemistry. The localized and strongly correlated nature of the 4f electrons necessitates the use of advanced theoretical methods that go beyond standard approximations.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgaimspress.com For materials like dysprosium oxide sulphide, standard DFT approximations such as the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) are often insufficient to correctly describe the strong on-site Coulomb repulsion of the Dy 4f electrons.

To address these limitations, more sophisticated approaches are employed. These include:

DFT+U: This method incorporates a Hubbard U term to the standard DFT functional to better account for the strong on-site Coulomb interaction of the localized f-electrons. The value of 'U' can be determined empirically or from first-principles calculations.

Hybrid Functionals: These functionals incorporate a portion of the exact Hartree-Fock exchange, providing a more accurate description of exchange and correlation effects. This is particularly important for predicting band gaps and the localization of electronic states.

Self-Interaction Correction (SIC): The self-interaction-corrected local-spin-density approximation has been used to calculate the electronic structure of rare-earth sesquioxides (RE2O3), offering another avenue to refine calculations for related compounds. ripublication.com

In studies of analogous compounds like Dy2O2Se, electronic structure calculations have been performed using DFT, highlighting its foundational role in understanding these systems. scispace.com The choice of the exchange-correlation functional is critical and is often validated by comparing computational results with experimental data where available. nih.gov

First-principles, or ab initio, calculations are performed without the need for empirical parameters, deriving results directly from fundamental quantum mechanical principles. aps.org For this compound, such calculations would typically be based on DFT. wikipedia.org The primary challenge lies in the treatment of the dysprosium atom's [Xe] 4f¹⁰ 6s² electron configuration. wikipedia.orgrsc.org The 4f electrons are shielded by the outer 5s and 5p electrons, leading to highly localized and strongly correlated behavior that dictates the material's magnetic and electronic properties. wikipedia.org

A typical first-principles computational approach involves these steps:

Structural Optimization: The crystal structure of Dy2O2S is first optimized to find the ground-state lattice parameters and atomic positions.

Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until a self-consistent electron density is achieved. stackexchange.com This step requires defining a basis set for the atomic orbitals and a k-point mesh for sampling the Brillouin zone. ripublication.com

Post-SCF Analysis: Once the ground-state electron density is known, properties like the band structure and density of states can be calculated.

For accurate results, especially concerning the f-electron states, spin-orbit coupling (SOC) must be included in the calculations due to the high atomic number of dysprosium.

Density Functional Theory (DFT) with Advanced Exchange-Correlation Functionals

Electronic Band Structure and Density of States Analysis

The electronic band structure and density of states (DOS) are crucial for understanding the electronic and optical properties of a material. They describe the allowed energy levels for electrons and the number of states available at each energy level.

The valence band maximum (VBM) and conduction band minimum (CBM) determine the band gap of the material, which is a key parameter for semiconductor applications. For this compound, the valence bands are expected to be primarily formed by the hybridization of O 2p and S 3p orbitals. The conduction bands are anticipated to be composed mainly of Dy 5d and 6s states.

Based on studies of related compounds like Dy2O3, this compound is expected to be a semiconductor with a relatively large band gap. ripublication.com For instance, theoretical calculations on cubic Dy2O3 have shown it to be a wide indirect band gap semiconductor. ripublication.com The exact nature of the band gap (direct or indirect) in Dy2O2S would be determined by the specific momentum space locations of the VBM and CBM.

Table 1: Expected Band Gap Characteristics for this compound and Related Compounds

Compound Expected Band Gap Type Theoretical Band Gap (eV) Contributing Orbitals (Valence Band) Contributing Orbitals (Conduction Band)
This compound (Dy2O2S) Semiconductor Not Reported O 2p, S 3p Dy 5d, Dy 6s

Note: Data for Dy2O2S is inferred from general principles and analysis of related compounds.

The dysprosium 4f states play a critical role in the electronic structure, although they are often highly localized. In many rare-earth compounds, the 4f states appear as sharp, intense peaks in the density of states, located within the band gap or deep within the valence band. Their exact energy position is highly sensitive to the chosen computational method (e.g., DFT+U).

Dy 5d States: These states are more delocalized than the 4f states and are major contributors to the conduction bands. ripublication.com The interaction between the Dy 5d and the anion (O 2p, S 3p) orbitals is a key factor in determining the width and position of the conduction and valence bands.

In studies of cubic Dy2O3, the density of states just below the Fermi level is dominated by O 2p states hybridized with Dy 5d states, while the states above the Fermi level are primarily from Dy 5d states. ripublication.com A similar arrangement is expected for this compound, with the addition of S 3p states contributing to the valence band.

Characterization of Valence and Conduction Bands

Computational Modeling of Charge Carrier Dynamics and Transport Properties

Understanding how charge carriers (electrons and holes) move through a material is essential for designing electronic and optoelectronic devices. Computational modeling of charge carrier dynamics involves simulating their behavior under various conditions, such as photoexcitation. nih.gov

The theoretical modeling of these dynamics often relies on frameworks built upon the calculated electronic structure. rsc.org Key aspects include:

Electron-Phonon Interactions: The interaction between charge carriers and lattice vibrations (phonons) is a primary mechanism for scattering and energy loss, which limits charge carrier mobility.

Recombination Processes: The processes by which photo-generated electrons and holes recombine, either radiatively (emitting light) or non-radiatively (generating heat), are crucial for applications like phosphors or solar cells. mdpi.com

Mobility Calculation: From the band structure, it is possible to calculate the effective mass of the charge carriers. A smaller effective mass generally leads to higher mobility.

Advanced methods like nonadiabatic molecular dynamics combined with time-domain DFT can be used to simulate the excited-state dynamics of charge carriers. rsc.org Such simulations can reveal how factors like material composition and structure influence charge transfer efficiency and carrier lifetimes, providing a pathway to optimize material performance for specific applications. nih.govrsc.org

Electronic Properties of Dy2O2S Interfaces and Heterostructures

Key parameters that define the electronic properties of a heterostructure are the conduction band offset (CBO) and the valence band offset (VBO). ansys.comutexas.eduresearchgate.net These offsets are the differences in the conduction and valence band energy levels of the two materials at the interface. wikipedia.org The relative alignment of these bands can be classified into three main types: type-I (straddling gap), type-II (staggered gap), and type-III (broken gap), each offering distinct functionalities for device applications. cornell.edu

First-principles calculations, based on density functional theory (DFT), are a powerful tool for predicting the band alignment and electronic properties of heterostructures before their experimental realization. mpg.dearxiv.orgiphy.ac.cn These theoretical studies can provide valuable insights into the formation of interface states and the direction and magnitude of charge transfer. rsc.orgaps.org

While extensive research exists on the heterostructures of various oxides and two-dimensional materials, researching.cnresearchgate.net specific experimental or comprehensive theoretical studies on the electronic properties of Dy2O2S interfaces and heterostructures are not widely available in the current literature. However, some theoretical calculations have identified Dy2O2S as a potential Li-ion and electron insulator, with a calculated band gap of approximately 3.115 eV. mit.edu This suggests its potential use in applications such as solid-state batteries where it could function as an insulating layer at interfaces. mit.edu

The formation of an interface can also lead to the creation of localized electronic states, known as interface states, within the band gap. uoi.gr These states can arise from the disruption of the periodic crystal lattice and the presence of defects or dangling bonds at the interface. uoi.gr Interface states can significantly impact the electronic properties of a heterostructure by acting as charge trapping centers or recombination pathways, which can alter the device's performance. uoi.gr

Charge transfer is another crucial phenomenon at heterostructure interfaces, driven by the tendency of the system to achieve a constant Fermi level throughout. rsc.orgaps.org This redistribution of electronic charge can lead to the formation of a two-dimensional electron gas (2DEG) or a two-dimensional hole gas (2DHG) confined at the interface, which can exhibit high carrier mobility and other novel electronic properties. iphy.ac.cn The direction and amount of charge transfer are determined by the work functions and band alignments of the materials forming the heterojunction. rsc.org

To fully understand and exploit the potential of Dy2O2S in heterostructure devices, further focused research, including both theoretical modeling and experimental characterization, is necessary. Such studies would need to determine the band offsets of Dy2O2S with various technologically important semiconductors and metals, characterize the nature and density of interface states, and quantify the charge transfer phenomena. This knowledge is essential for the rational design and fabrication of novel electronic and optoelectronic devices based on Dy2O2S heterostructures.

Luminescence Phenomena and Optical Spectroscopy of Dysprosium Oxide Sulphide

Fundamental Luminescence Mechanisms in Dy2O2S

The luminescence of Dy2O2S is centered around the behavior of the trivalent dysprosium ion (Dy³⁺) within the host crystal lattice. The unique electronic configuration of Dy³⁺ gives rise to its characteristic light emission.

The luminescence process in Dy2O2S begins with the absorption of energy, which excites the Dy³⁺ ions from their ground state to higher energy levels. The excitation can occur through various pathways. In phosphors containing Dy³⁺, excitation in the near-UV range, specifically around 388 nm, is often utilized as it is suitable for solid-state lighting applications. ijitee.org This excitation elevates the Dy³⁺ ion from its ⁶H₁₅/₂ ground state to higher energy levels such as ⁴G₁₁/₂, ⁴I₁₅/₂, and ⁴F₉/₂. ijitee.org Following excitation, the ion typically undergoes non-radiative relaxation to the ⁴F₉/₂ metastable state. ijitee.org

From the ⁴F₉/₂ level, the Dy³⁺ ion relaxes to lower energy levels through radiative transitions, emitting photons in the process. The most prominent emissions for Dy³⁺ are:

A blue emission, typically centered around 480 nm, corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ transition. ijitee.orgresearchgate.net This is a magnetic dipole transition. ijitee.org

A yellow emission, observed around 572-575 nm, which corresponds to the ⁴F₉/₂ → ⁶H₁₃/₂ transition. ijitee.orgresearchgate.netdbc.wroc.pl This is a hypersensitive electric dipole transition, meaning its intensity is highly sensitive to the local crystal field environment of the Dy³⁺ ion. researchgate.net

A weaker red emission can also occur due to the ⁴F₉/₂ → ⁶H₁₁/₂ transition. researchgate.netnih.gov

The relative intensities of the blue and yellow emissions can be influenced by the crystal field surrounding the Dy³⁺ ions. researchgate.net

Energy transfer plays a crucial role in the luminescence efficiency of Dy2O2S phosphors. In many host materials, the host lattice can absorb excitation energy and then transfer it to the activator ions, in this case, Dy³⁺. ijitee.orgrsc.org This "host-sensitized" process can significantly enhance the luminescence intensity. The efficiency of this energy transfer can be very high, in some cases reaching up to 77.2% in Dy³⁺-doped phosphors. rsc.org

The transfer can occur through several mechanisms, including resonant non-radiative transfer, where the energy difference between the host's excited state and the Dy³⁺ ion's absorption levels are well-matched. rsc.org For instance, in some systems, energy is transferred from a tungstate (B81510) group (WO₄)²⁻ to the Dy³⁺ ion, leading to enhanced yellow emission. dbc.wroc.pl

Once excited, the Dy³⁺ ion relaxes. This relaxation can be either radiative (emission of light) or non-radiative. Non-radiative relaxation processes, such as multi-phonon relaxation, compete with the radiative transitions and can quench the luminescence. The rate of non-radiative relaxation is influenced by the phonon energy of the host material; hosts with lower phonon energies, like sulfides, are generally preferred over oxides to minimize this effect. nih.govsoton.ac.uk The presence of certain groups, like OH groups in some host materials, can also increase non-radiative decay and decrease the luminescence lifetime. dbc.wroc.pl

The 4f electronic transitions of the Dy³⁺ ion are responsible for its characteristic luminescence. These f-f transitions are officially forbidden by the Laporte selection rule but become partially allowed due to the influence of the crystal field. The crystal field, which is the electric field created by the surrounding ions (O²⁻ and S²⁻ in Dy2O2S) in the host lattice, perturbs the electronic energy levels of the Dy³⁺ ion. nih.gov

This interaction causes the splitting of the degenerate f-orbital energy levels into a series of Stark levels. The analysis of the fluorescence spectrum of Y2O2S:1% Dy³⁺ and the absorption spectrum of Dy2O2S has been used to determine the splitting of the fundamental ⁶H₁₅/₂ multiplet. researchgate.net The specific symmetry of the Dy³⁺ site in the crystal lattice dictates the selection rules for transitions between these Stark levels, thereby influencing the positions and intensities of the peaks in the excitation and emission spectra. The difference in the crystal field environment between oxide and oxysulfide hosts can lead to shifts in the emission peaks. For example, the main emission peak for Eu³⁺, another rare-earth ion, shifts from 613 nm in an oxide to 623 nm in an oxysulfide host due to this effect. encyclopedia.pub

Energy Transfer Dynamics and Relaxation Processes

Photoluminescence Spectroscopy of Dy2O2S

Photoluminescence (PL) spectroscopy is a primary tool for investigating the optical properties of Dy2O2S. It involves exciting the material with light and analyzing the emitted light.

The photoluminescence excitation (PLE) spectrum reveals the wavelengths of light that are most effective at exciting the Dy³⁺ ions. For Dy³⁺-doped lanthanum oxysulfide, the excitation spectrum monitored at the yellow emission wavelength (around 572 nm) shows several sharp peaks in the near-UV and blue regions. ijitee.org These peaks correspond to the direct f-f transitions of the Dy³⁺ ion from its ground state to various excited states. ijitee.org

The photoluminescence (PL) emission spectrum shows the intensity of emitted light as a function of wavelength. When excited by near-UV light (e.g., 388 nm), Dy2O2S typically exhibits the characteristic blue and yellow emission bands of Dy³⁺. ijitee.org The ratio of the yellow-to-blue (Y/B) emission intensity is an important parameter that can provide information about the local symmetry of the Dy³⁺ site. ijitee.org

Photoluminescence Spectral Data for Dy³⁺ in Oxysulfide Host
Excitation Wavelength (nm)Emission Peak (nm)TransitionReference
388~480⁴F₉/₂ → ⁶H₁₅/₂ (Blue) ijitee.org
388~572⁴F₉/₂ → ⁶H₁₃/₂ (Yellow) ijitee.org
352~575⁴F₉/₂ → ⁶H₁₃/₂ (Yellow) dbc.wroc.pl

Time-resolved photoluminescence (TRPL) spectroscopy measures the decay of the luminescence intensity over time after pulsed excitation. nih.gov This provides information about the lifetime of the excited states and the dynamics of energy transfer and relaxation processes. rsc.orgpicoquant.com

The decay curve for the ⁴F₉/₂ level of the Dy³⁺ ion is often found to be non-exponential, which can indicate several factors:

The presence of Dy³⁺ ions in different local environments within the crystal lattice. soton.ac.uk

Inhomogeneous distribution of the dopant ions. rsc.org

Energy transfer between donor and acceptor ions. rsc.org

When the decay is non-exponential, an average lifetime (τ_av) is often calculated. For example, in a silica (B1680970) xerogel doped with Gd1.6Dy0.4(WO4)3, the average luminescence lifetime for the ⁴F₉/₂ level of Dy³⁺ was found to be approximately 4.7 microseconds. dbc.wroc.pl In other hosts, the lifetime can be in the range of hundreds of microseconds. rsc.org The lifetime can be affected by the concentration of the Dy³⁺ ions; at higher concentrations, quenching processes can lead to a shorter lifetime. researchgate.net It is also sensitive to the presence of quenching centers, such as hydroxyl groups, which can shorten the lifetime through non-radiative pathways. dbc.wroc.pl

Luminescence Lifetime Data for Dy³⁺
Host MaterialExcited StateAverage Lifetime (τ_av)Decay CharacteristicReference
Silica xerogel with Gd1.6Dy0.4(WO4)3⁴F₉/₂~4.7 µsNon-exponential dbc.wroc.pl
CaMoO4⁴F₉/₂130.80 µsBi-exponential rsc.org

Characterization of Excitation and Emission Spectra

Influence of Doping and Intrinsic Defects on Luminescence Properties

The introduction of foreign ions and the presence of imperfections within the crystal lattice of dysprosium oxide sulfide (B99878) (Dy₂O₂S) are critical factors that can dramatically alter its luminescent behavior. These modifications can be strategically employed to tune the emission characteristics for specific applications.

Co-doping Strategies with Other Lanthanide Ions

Co-doping Dy₂O₂S with other lanthanide ions is a primary strategy to modify its photoluminescent properties, primarily through energy transfer mechanisms. The choice of the co-dopant ion allows for the tuning of emission color, enhancement of luminescence intensity, and generation of white light.

Energy Transfer Mechanisms: When a sensitizer (B1316253) ion (another lanthanide) is introduced into the Dy₂O₂S host lattice, it can absorb excitation energy and non-radiatively transfer it to the activator ion (Dy³⁺). This process can be more efficient than direct excitation of Dy³⁺, leading to enhanced emission. Conversely, Dy³⁺ can act as a sensitizer for other lanthanides. The efficiency of this energy transfer is dependent on the spectral overlap between the emission band of the sensitizer and the absorption band of the activator. acs.org Interdopant electronic interactions can be mediated by charge trapping or spectral overlap. acs.org

Co-doping with Europium (Eu³⁺): Co-doping with Eu³⁺ is a common strategy to tune the emission towards the red spectrum and achieve white light. gjbeacademia.com In various hosts, energy transfer from Dy³⁺ to Eu³⁺ has been observed. The characteristic blue (~480 nm) and yellow (~575 nm) emissions of Dy³⁺ can be combined with the red emission (~615 nm) of Eu³⁺. By carefully controlling the concentration ratio of Dy³⁺ to Eu³⁺, a balanced white light emission can be produced under a single excitation wavelength. gjbeacademia.commdpi.comrsc.org

Co-doping with Thulium (Tm³⁺): Co-doping with Tm³⁺, which typically provides blue emission, offers another pathway to white light generation. rsc.orgbibliotekanauki.pl The blue emission from Tm³⁺ can supplement the blue and yellow emissions from Dy³⁺. In Na₃ScSi₂O₇ phosphors, for instance, energy transfer from Tm³⁺ to Dy³⁺ allows for the adjustment of the emission color, achieving coordinates close to ideal white light. rsc.org

Co-doping with Cerium (Ce³⁺): Ce³⁺ is often used as an efficient sensitizer due to its strong, broad absorption bands. In hosts like calcium sulfide (CaS), co-doping with Ce³⁺ can significantly enhance the luminescence intensity of Dy³⁺ through an effective energy transfer process.

The selection of co-dopants and their concentrations allows for precise engineering of the final emission spectrum, making co-doped dysprosium oxide sulfide a versatile material for advanced lighting applications. nih.gov

Role of Anion Vacancies and Lattice Imperfections on Emission

Crystalline solids are rarely perfect, and their imperfections, including point defects, line defects, and planar defects, significantly influence their physical and optical properties. byjus.comopenaccessjournals.comopenaccessjournals.com In dysprosium oxide sulfide, anion vacancies (missing sulfur or oxygen ions) and other lattice imperfections play a crucial role in its luminescence by creating localized energy levels within the band gap.

These defects can act as trapping centers for charge carriers (electrons and holes). mdpi.com During excitation, electrons are promoted to higher energy states and can become trapped at these defect sites. The subsequent release of these trapped electrons, either through thermal energy or other stimuli, and their recombination with luminescent centers (Dy³⁺ ions) can lead to phenomena like persistent luminescence or thermoluminescence. mdpi.comresearchgate.net The energy depth of these traps, determined by the nature of the vacancy or defect, dictates the duration and temperature dependence of the afterglow.

Optomechanical Coupling and Luminescence-Induced Optical Forces

Optomechanics is a field of physics that studies the interaction between light and mechanical motion. aps.org A key phenomenon is the optical force, where the momentum of photons exerts a force on an object. researchgate.netaps.org Recently, a specific type of optical force, the luminescence-induced optical force (LIOF), has been proposed. aps.orgarxiv.org LIOF arises from the recoil force of photons emitted during luminescence, in addition to the forces from scattered and absorbed light. aps.org

Theoretical models propose that optomechanical systems can be designed to utilize and enhance these forces. aps.orgarxiv.org For instance, placing a luminescent material within an optical cavity can couple its emission to the mechanical motion of the cavity's mirrors, leading to effects like the optical spring effect, which is a shift in the mechanical frequency of the resonator. researchgate.netaps.org

To date, the study of optomechanical coupling and LIOFs is a highly theoretical and emerging field. While foundational research has been conducted on general principles and proposed systems using generic luminescent nanomaterials or cavity exciton-polaritons aps.orgaps.org, specific experimental or theoretical investigations into these phenomena in dysprosium oxide sulfide have not been reported in the reviewed literature. The application of these advanced concepts to specific phosphor systems like Dy₂O₂S remains a potential area for future research, which could link the quantum properties of its luminescence to mechanical systems. aps.org

Colorimetric Properties and White-Light Emission Potential

The intrinsic luminescent properties of Dy³⁺ make it an excellent candidate for generating white light from a single activator ion. The emission spectrum of Dy³⁺ is characterized by two dominant bands: a blue emission around 480-484 nm (⁴F₉/₂ → ⁶H₁₅/₂ transition) and an intense yellow emission around 575-583 nm (⁴F₉/₂ → ⁶H₁₃/₂ transition). researchgate.netresearchgate.net The combination of these complementary colors can produce light that appears white to the human eye. The yellow emission of Dy₂O₂S makes it a promising phosphor for LED applications. researchgate.net

The quality of the emitted white light is quantified using the Commission Internationale de l'Eclairage (CIE) 1931 color space coordinates (x, y) and the Correlated Color Temperature (CCT). By carefully selecting the host material and adjusting the concentration of Dy³⁺, the ratio of the yellow to blue emissions can be tuned, allowing the CIE coordinates to be moved towards the standard white point (x=0.333, y=0.333). researchgate.netresearchgate.net

Furthermore, co-doping strategies, as discussed in section 5.3.1, provide a powerful tool for optimizing the colorimetric properties. By introducing red-emitting ions like Eu³⁺ or enhancing the blue region with ions like Tm³⁺, any deficiencies in the emission spectrum can be corrected. This allows for fine-tuning of the CIE coordinates and improving the Color Rendering Index (CRI), which measures how accurately the light source reveals the colors of various objects. Research on various dysprosium-doped hosts has demonstrated the feasibility of achieving high-quality white light, indicating significant potential for optimized dysprosium oxide sulfide phosphors in solid-state lighting. researchgate.netresearcher.life

Below is a table summarizing the colorimetric properties of various dysprosium-doped or co-doped phosphors reported in the literature, illustrating the potential for tuning emission towards white light.

Phosphor MaterialCIE (x, y)Correlated Color Temperature (CCT)Reference
CaS:Dy(0.295, 0.336)Not Specified researchgate.net
MgAl₂O₄:Dy³⁺ (1.4 mol%)(0.3326, 0.3334)5487 K researcher.life
Germanate glass:Ce³⁺, Dy³⁺(0.340, 0.384)Not Specified bibliotekanauki.pl
BaNb₂O₆:Dy³⁺Near (0.33, 0.33)Not Specified researchgate.net
Na₃ScSi₂O₇:0.04Tm³⁺,0.13Dy³⁺(0.3195, 0.3214)Not Specified rsc.org
Sr₃Y(PO₄)₃:Dy³⁺Near (0.33, 0.33)Not Specified researchgate.net
CaLaAlO₄/LaAlO₃: 0.5%Tm³⁺, 10%Yb³⁺(0.2419, 0.2463)Not Specified ktu.lt

Catalytic Applications and Mechanistic Studies of Dysprosium Oxide Sulphide

Dysprosium Oxide Sulphide as a Heterogeneous Catalyst Support

A comprehensive review of scientific literature reveals a notable absence of research specifically detailing the use of this compound (Dy2O2S) as a heterogeneous catalyst support. Consequently, there is no available data on the engineering of its surface area and porosity for enhanced catalysis or on the specific metal-support interactions and active site generation when used in this capacity. While studies exist for dysprosium oxide (Dy2O3) as a catalyst support, these findings cannot be directly extrapolated to the oxysulphide counterpart due to differences in chemical composition and structure. nanorh.comrsc.orgosti.govrsc.orgdenssolutions.com

Surface Area and Porosity Engineering for Enhanced Catalysis

There is currently no published research focused on the surface area and porosity engineering of this compound for catalytic applications. The textural properties of a catalyst, such as its specific surface area and pore structure, are crucial as they determine the number of accessible active sites for reactants. uc.eduresearchgate.nettechnologypublisher.comcolab.wsresearchgate.net Methods to control these properties for Dy2O2S have not been documented.

Metal-Support Interactions and Active Site Generation

The nature of metal-support interactions is a critical factor in the performance of heterogeneous catalysts, influencing the electronic properties of the metal and the stability of the active sites. rsc.orgosti.govrsc.orgdenssolutions.comnih.gov There are no specific studies on the interactions between metallic nanoparticles and a this compound support.

Photocatalytic Activity of this compound Materials

Scientific investigations into the photocatalytic properties of this compound are scarce. While the luminescence of Dy2O2S has been studied, its efficacy in photocatalytic processes, such as the degradation of organic pollutants, has not been established. orcid.orgdntb.gov.ua Research on related materials like dysprosium-doped titanium dioxide (Dy2O3@TiO2) and dysprosium-doped bismuth vanadate (B1173111) (Dy/BVO) has shown photocatalytic activity, but these results are specific to the composite materials and not to pure Dy2O2S. acs.orgacs.org

Mechanisms of Charge Separation and Transfer for Photocatalysis

The fundamental mechanism of photocatalysis involves the generation, separation, and transfer of photogenerated electron-hole pairs. urfu.ru Without experimental or theoretical studies on Dy2O2S, the dynamics of charge carriers in this material and its potential for driving photocatalytic reactions remain unknown.

Enhanced Degradation of Organic Pollutants and Environmental Applications

There is no available research demonstrating the use of this compound for the enhanced degradation of organic pollutants. Studies on other materials have shown that photocatalysis can be an effective method for environmental remediation, but the capability of Dy2O2S in this area has not been explored. researchgate.netnih.gov

Electrocatalytic Performance of this compound

In contrast to the lack of data in other areas, the electrocatalytic performance of this compound has been the subject of targeted research. A notable study has investigated a non-layered form of dysprosium oxysulphide as a catalyst for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. researchgate.netresearchgate.netacs.orgacs.org

This research has demonstrated that a non-layered dysprosium oxysulphide can act as an "electron-withdrawing chainmail" to promote the electrocatalytic OER. The material was found to exhibit significant electrocatalytic activity in alkaline media. Specifically, it achieved a current density of 10 mA cm⁻² at a low overpotential of 205 mV, with a corresponding Tafel slope of 55 mV dec⁻¹. researchgate.net This performance indicates favorable kinetics for the oxygen evolution reaction. The study suggests that the unique electronic structure of this non-layered oxysulphide plays a crucial role in its catalytic function. researchgate.net

Interactive Data Table: Electrocatalytic Performance of Non-Layered Dysprosium Oxysulphide

Electrocatalytic ParameterValueConditionsReference
Overpotential at 10 mA cm⁻²205 mVAlkaline Media researchgate.net
Tafel Slope55 mV dec⁻¹Alkaline Media researchgate.net

Oxygen Reduction and Evolution Reaction (ORR/OER) Kinetics

The kinetics of the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) are fundamental to various energy conversion and storage technologies, such as fuel cells and metal-air batteries. Recent studies have highlighted the potential of dysprosium-based materials in these reactions. Specifically, non-layered dysprosium oxysulfide has been investigated as a catalyst to promote the OER. researchgate.netrsc.org

The performance of electrocatalysts is often evaluated by parameters such as overpotential (the potential difference between the thermodynamic and actual potential at which a reaction occurs) and the Tafel slope, which provides insight into the reaction mechanism. For instance, a composite material where dysprosium oxide was supported on titanium dioxide (Dy2O3@TiO2) exhibited activity for the ORR in an alkaline medium with an initial potential of 0.88 V and a Tafel slope of 73 mV dec⁻¹. While this is for the oxide, it points to the electrochemical potential of dysprosium centers.

In a study focused on a dysprosium-induced iron-nitrogen-carbon catalyst (Dy2O3-Fe/NC), excellent ORR/OER activity was reported in 0.1 M KOH. The material showed a half-wave potential (E1/2) for ORR of 0.914 V and an overpotential for OER of 396 mV at a current density of 10 mA cm⁻². The improved performance was attributed to the synergistic interaction between dysprosium and iron, which created new active sites (FeNx-Dy2O3).

While specific kinetic data for pure dysprosium oxide sulfide (B99878) in ORR is still emerging, the study on non-layered dysprosium oxysulfide demonstrates its promise, particularly for the OER. researchgate.net The material acts as an "electron-withdrawing chainmail," which suggests it modifies the electronic structure of the host material to facilitate the kinetics of oxygen evolution. The kinetics of these reactions are complex, involving multiple proton-coupled electron transfer steps. The precise mechanism and rate-determining step for dysprosium oxide sulfide are areas of active research.

Influence of Electronic Conductivity and Oxygen Vacancies on Electrocatalysis

The electrocatalytic activity of a material is intrinsically linked to its electronic properties, such as electronic conductivity and the presence of defects like oxygen vacancies. For an electrocatalyst to be efficient, it must facilitate electron transport to and from the active sites.

Dysprosium oxide itself has been noted for its potential in catalysis, but its application can be limited by its semiconducting nature. dntb.gov.ua To enhance its electronic conductivity, it is often combined with more conductive materials. However, the intrinsic electronic structure of dysprosium oxide sulfide, which combines the characteristics of an oxide and a sulfide, may offer advantages. The presence of sulfur can modulate the band structure and improve conductivity compared to the pure oxide.

Oxygen vacancies are recognized as crucial for catalytic reactions on metal oxide surfaces. nih.govnih.govmdpi.comacs.org They can act as active sites for the adsorption and activation of reactant molecules and can also alter the electronic structure of the catalyst, often enhancing its conductivity. nih.govacs.org In the context of the OER, oxygen vacancies can facilitate the adsorption of hydroxide (B78521) ions and lower the energy barrier for the formation of oxygen-containing intermediates. researchgate.net The introduction of lithium into a high-entropy oxide system containing various transition metals was shown to create more oxygen vacancies, which in turn greatly enhanced electrical conductivity and OER performance. nih.gov

In non-layered dysprosium oxysulfide, its role as an electron-withdrawing agent suggests a significant modification of the electronic environment at the catalytic sites. researchgate.net This electron-withdrawing effect can optimize the adsorption energies of reaction intermediates, a key factor in improving catalytic activity. The interplay between the inherent electronic conductivity of the oxysulfide and the potential for creating and stabilizing oxygen vacancies is a critical area of study for optimizing its electrocatalytic performance.

Lewis Acid Catalysis by Dysprosium Centers in Oxysulfides

The dysprosium(III) ion, with its high charge density and available f-orbitals, can function as a Lewis acid, accepting electron pairs from other molecules. This property is the basis for its use in catalysis, particularly for activating organic molecules. While research on dysprosium oxide sulfide as a Lewis acid catalyst is in its early stages, insights can be drawn from studies on related dysprosium compounds, such as dysprosium-organic frameworks (MOFs). nanochemres.orgnanochemres.org

In Dy-MOFs, the Dy(III) centers are accessible and act as Lewis acid sites for electrophile activation. nanochemres.orgnanochemres.org These have been successfully used as heterogeneous catalysts for reactions like sulfide oxidation, where the Dy(III) center is proposed to activate a peroxide species. nanochemres.org The catalytic cycle involves the coordination of the reactant to the dysprosium center, which polarizes the molecule and makes it more susceptible to nucleophilic attack.

In dysprosium oxide sulfide, the Dy(III) centers are coordinated by both oxide and sulfide ions. This environment dictates the strength and accessibility of the Lewis acidic sites. The presence of sulfide, which is more polarizable and less electronegative than oxide, can modulate the Lewis acidity of the dysprosium center compared to pure dysprosium oxide. These Dy(III) sites in the oxysulfide lattice can potentially catalyze a range of organic transformations, including condensations, esterifications, and other reactions that benefit from the activation of carbonyl groups or other Lewis basic functionalities. dntb.gov.uaresearchgate.net The mechanism would involve the substrate binding to a dysprosium site, followed by the catalytically driven bond formation or cleavage.

Computational Approaches to Catalytic Reaction Mechanisms

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating catalytic reaction mechanisms at the atomic level. acs.orgfrontiersin.orgox.ac.uk These approaches allow researchers to model the structure of the catalyst surface, the adsorption of reactants, the energetics of reaction pathways, and the structure of transition states. acs.org For a material like dysprosium oxide sulfide, computational studies can provide fundamental insights that are difficult to obtain experimentally.

Adsorption Energies and Proposed Reaction Pathways

A key aspect of understanding a catalytic reaction is determining the adsorption energies of reactants, intermediates, and products on the catalyst surface. eeer.org Adsorption energy dictates how strongly a molecule binds to the surface; if the binding is too weak, the reactant will not be activated, and if it is too strong, the product may not desorb, leading to catalyst poisoning. Computational models can calculate these energies for various active sites on the dysprosium oxide sulfide surface.

For instance, in the OER, the reaction proceeds through several intermediates, such as adsorbed OH, O, and OOH*. The free energies of adsorption of these species on the catalyst surface determine the overpotential of the reaction. DFT calculations can be used to model the dysprosium oxide sulfide surface and calculate the binding energies of these intermediates. By comparing the energetics of different possible pathways, a proposed reaction mechanism can be established. Studies on related materials show that the presence of dopants or defects like oxygen vacancies can significantly alter these adsorption energies, thereby tuning the catalytic activity. researchgate.net

Below is an illustrative data table showing hypothetical DFT-calculated adsorption energies for OER intermediates on different catalytic surfaces. This demonstrates the type of data generated from computational studies to compare and predict catalytic activity.

Catalyst SurfaceAdsorption Energy of OH* (eV)Adsorption Energy of O* (eV)Adsorption Energy of OOH* (eV)
Hypothetical Dy2O2S-1.2-2.5-0.8
Hypothetical Dy2O3-1.5-3.0-1.1
Hypothetical Pt(111)-0.9-1.8-0.5

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for dysprosium oxide sulfide.

Transition State Analysis and Kinetic Modeling of Catalytic Processes

Beyond determining the thermodynamics of adsorption, computational chemistry can be used to explore the kinetics of a reaction by identifying and characterizing the transition states of elementary reaction steps. nih.gov A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. nih.gov The energy of the transition state determines the activation energy barrier for that step, which in turn governs the reaction rate.

Using methods like the nudged elastic band (NEB) or dimer method, computational chemists can locate the transition state structure and calculate its energy. By mapping out the energies of all intermediates and transition states, a complete energy profile for the proposed catalytic cycle can be constructed. This allows for the identification of the rate-determining step—the step with the highest activation energy barrier.

Advanced Characterization Techniques for Dysprosium Oxysulfide Research

The comprehensive analysis of dysprosium oxysulfide (Dy₂O₂S) relies on a suite of advanced characterization techniques to elucidate its structural, morphological, chemical, and physical properties. These methods are crucial for understanding the material's behavior and potential applications.

Computational Modeling and Simulation in Dysprosium Oxide Sulphide Research

Atomistic Simulations for Structural, Electronic, and Vibrational Properties

Atomistic simulations are a cornerstone of computational materials science, providing a detailed picture of how individual atoms govern the macroscopic properties of a material. matlantis.comdiva-portal.org These methods model the interactions between atoms to predict the stable arrangements (structure), the behavior of electrons (electronic properties), and the collective atomic motions (vibrational properties).

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nanografi.com It is widely employed to predict various properties of solid-state materials, including dysprosium compounds. For materials like dysprosium oxide sulfide (B99878), standard DFT approaches face challenges due to the strongly correlated and localized nature of the 4f electrons in dysprosium. ntnu.no These electrons are not accurately described by standard approximations, necessitating the use of extensions such as DFT+U or hybrid functionals, which incorporate a portion of exact exchange to correct for electron self-interaction. ntnu.no

Research on yttrium oxysulfate (Y₂O₂SO₄), which is isostructural with Dy₂O₂S, provides a clear blueprint for how DFT is applied to this class of materials. In such studies, DFT calculations are used to:

Determine Structural Properties: Optimize lattice parameters and atomic positions, which can be compared with experimental data from X-ray diffraction. mdpi.comresearchgate.net

Analyze Electronic Band Structure: Calculate the electronic band structure and density of states (DOS) to determine if the material is a metal, semiconductor, or insulator. For Y₂O₂SO₄, calculations show it to be a dielectric material. mdpi.com Partial DOS calculations can further reveal the nature of chemical bonding, distinguishing between the covalent character of S-O bonds within sulfate (B86663) groups and the more ionic character of Dy-O bonds. mdpi.comresearchgate.net

Predict Vibrational Properties: Compute phonon dispersion curves and vibrational modes. nih.gov These theoretical vibrational frequencies can be correlated with experimental Raman and Infrared spectra to assign spectral peaks to specific atomic motions, such as the vibrations of sulfate ions or the [Dy₂O₂]²⁺ layers. mdpi.com

A project at the Norwegian University of Science and Technology (NTNU) specifically highlights the theoretical investigation of Dy₂S₃ and Dy₂O₃ thin films on MoS₂ supports, aiming to understand their spintronic and electronic properties. ntnu.no The project underscores the necessity of benchmarking different DFT approaches (DFT+U, hybrid functionals) to accurately model these complex rare-earth compounds. ntnu.no

Table 1: Typical Parameters for DFT Calculations on Rare-Earth Compounds

ParameterDescriptionTypical Values / MethodsRationale
Software Program for performing DFT calculations.VASP, Quantum ESPRESSO, WIEN2kWell-established codes for solid-state physics. ntnu.noepfl.ch
Exchange-Correlation Functional Approximation for the exchange-correlation energy.PBE, PBE0, HSE06Generalized Gradient Approximations (PBE) are a common starting point; hybrid functionals (PBE0, HSE06) often improve accuracy for electronic properties. nih.gov
Hubbard U Correction (DFT+U) An extension to standard DFT to treat localized d and f electrons.U_eff typically 4-8 eV for Dy 4f orbitalsCorrects for the strong on-site Coulomb repulsion of localized 4f electrons in dysprosium, improving the prediction of band gaps and magnetic moments. ntnu.no
Basis Set / Pseudopotential Mathematical functions describing electron wavefunctions.Plane-wave basis sets with Projector Augmented-Wave (PAW) pseudopotentialsEfficient and accurate for periodic systems. Pseudopotentials replace core electrons, reducing computational cost.
Energy Cutoff Determines the number of plane waves in the basis set.400 - 600 eVA higher cutoff increases accuracy at the expense of computational time.
k-point Mesh Defines the sampling of the Brillouin zone.Monkhorst-Pack grid (e.g., 5x5x5)A denser mesh is required for accurate electronic properties and metallic systems.

This table is generated based on data from multiple sources detailing DFT simulations on related materials. ntnu.nonih.govepfl.ch

Molecular Dynamics (MD) and Monte Carlo (MC) are simulation techniques that provide insight into the dynamic and thermodynamic properties of materials. uel.ac.ukresearchgate.net

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of interacting atoms, tracking their trajectories over time. uel.ac.ukh-its.org This allows for the study of time-dependent phenomena, such as phase transitions, diffusion, and thermal vibrations. While less common for the electronic properties of rare-earth oxysulfides, MD is invaluable for understanding structural stability at different temperatures and the mechanics of material processes. ucsf.edunih.gov

Monte Carlo (MC) simulations use statistical methods to model the behavior of a system. nanografi.com Instead of solving equations of motion, MC methods generate random configurations of a system and accept or reject them based on their statistical probability. This approach is particularly powerful for studying thermodynamic properties, phase equilibria, and magnetic ordering phenomena. arxiv.orgresearchgate.net For instance, MC simulations have been used to study the transition temperature and electric polarization in dysprosium-doped perovskites. arxiv.orgresearchgate.net In these studies, structural and polarization data from DFT calculations are used to construct a model Hamiltonian (a simplified energy expression), which is then used in MC simulations to explore the effects of temperature and doping concentration on ferroelectric and magnetic properties. arxiv.orgarxiv.org

Density Functional Theory (DFT) Calculations and Extensions

Multiscale Modeling Approaches for Rational Material Design

Rational material design aims to create new materials with desired properties in a predictable way. Multiscale modeling is a key strategy to achieve this, bridging different length and time scales to create a comprehensive understanding of a material's behavior. nanografi.commdpi.com This approach integrates high-accuracy, computationally intensive methods like DFT with more efficient, larger-scale methods like MD, MC, and finite element analysis (FEA). nanografi.commdpi.com

For dysprosium oxide sulfide, a multiscale modeling approach could involve:

Quantum Mechanical Scale (Angstroms): Using DFT to calculate the fundamental electronic and magnetic properties of Dy₂O₂S, including the energies of different crystal phases and the interaction energies between Dy³⁺ ions. epfl.ch

Atomistic Scale (Nanometers): Employing MD or MC simulations, with parameters derived from DFT, to study the formation and growth of Dy₂O₂S nanoparticles, the structure of grain boundaries, and the material's response to temperature changes. mdpi.com

Mesoscale (Micrometers): Using phase-field models to simulate the evolution of microstructure over longer time scales, such as the segregation of different phases or the development of textures during material processing.

Continuum Scale (Millimeters and above): Applying FEA to predict the mechanical and thermal performance of a bulk component made from Dy₂O₂S, using properties (like elastic constants) calculated from the lower-scale models. nanografi.com

This hierarchical approach allows researchers to predict how changes at the atomic level, such as substituting different elements, will affect the final performance of the material, thereby guiding experimental efforts in a more efficient manner. mdpi.com

Predictive Modeling of Novel Dysprosium Oxide Sulphide Compositions and Phases

Recent advances in high-throughput computing and machine learning are enabling the predictive modeling and discovery of new materials. arxiv.org By combining DFT calculations with automated workflows, researchers can screen vast numbers of potential compounds to identify promising candidates with desirable properties.

For the dysprosium-oxygen-sulfur system, predictive modeling could be used to:

Construct Phase Diagrams: Systematically calculate the formation energies of various DyₓOᵧSₐ compositions and crystal structures to predict the thermodynamically stable phases at different temperatures and pressures. This can uncover novel, previously unsynthesized oxysulfide compounds.

Discover New Functional Materials: Screen for compositions with specific electronic or magnetic properties. For example, machine learning models trained on DFT data could predict the band gap or magnetic ordering temperature of hypothetical oxysulfide structures, identifying candidates for new phosphors or magnetic materials. acs.org

Predict Synthesis Conditions: Machine learning models can be trained on existing experimental data to predict the optimal synthesis parameters (e.g., temperature, time) required to form a target compound. acs.org

A recent development, the MatterSim model, demonstrates the power of deep learning trained on large-scale DFT data to predict material properties across the periodic table at various temperatures and pressures with near-first-principles accuracy, significantly accelerating the materials design process. arxiv.org

Simulations of Luminescence and Magnetic Phenomena at the Atomic and Molecular Level

Dysprosium compounds are well-known for their unique luminescent and magnetic properties, which arise from the electronic transitions within the partially filled 4f shell of the Dy³⁺ ion. wikipedia.org Computational simulations are crucial for understanding and predicting these phenomena.

Simulating Luminescence: The luminescence of Dy³⁺ typically involves characteristic emission bands, most notably a blue emission (~480 nm) and a strong yellow emission (~575 nm). stanfordmaterials.comresearchgate.net The intensity and ratio of these bands are highly sensitive to the local chemical environment around the Dy³⁺ ion. Computational modeling can explain these effects by:

Calculating the crystal field splitting of the Dy³⁺ energy levels caused by the surrounding oxygen and sulfur atoms.

Determining the probabilities of different electronic transitions (absorption and emission).

Simulating how distortions in the crystal lattice affect the energy levels and transition probabilities, thereby influencing the emission spectrum.

Numerical simulations have been used to model and propose Dy³⁺-doped chalcogenide glass fibers for mid-infrared laser applications, highlighting the predictive power of these computational tools. mdpi.com

Simulating Magnetic Phenomena: Dysprosium has one of the highest magnetic moments of any element. wikipedia.org Its compounds often exhibit complex magnetic behavior. Computational studies, particularly DFT and Monte Carlo simulations, are essential for understanding this magnetism. researchgate.net These simulations can:

Calculate Magnetic Moments: DFT+U calculations can accurately predict the large magnetic moment of the Dy³⁺ ion in the crystal lattice. arxiv.orgresearchgate.net

Determine Magnetic Ordering: By calculating the exchange interaction energies between neighboring Dy³⁺ ions, simulations can predict whether the material will be ferromagnetic, antiferromagnetic, or exhibit more complex helical or fan-like magnetic structures at low temperatures. researchgate.net

Model Magnetic Hysteresis: Monte Carlo simulations based on model Hamiltonians can reproduce magnetic hysteresis loops and predict properties like the coercive field and remnant polarization as a function of temperature and doping. arxiv.orgarxiv.org

Table 2: Calculated Bond Dissociation Energies (BDEs) for Related Dysprosium Species

SpeciesBDE (0 K)Computational MethodExperimental Method
DyO⁺ 5.60 ± 0.02 eVTheory (various levels)Guided Ion Beam Mass Spectrometry (GIBMS)
DyS⁺ 4.34 ± 0.17 eVTheory (various levels)Guided Ion Beam Mass Spectrometry (GIBMS)

This table presents a comparison of experimentally and theoretically determined 0 K bond dissociation energies for dysprosium oxide and sulfide cations, demonstrating the reasonable agreement achieved by theoretical calculations. nih.govacs.org

Future Directions and Emerging Research Avenues for Dysprosium Oxide Sulphide

Integration of Dysprosium Oxide Sulphide in Hybrid and Composite Functional Materials

The development of hybrid and composite materials is a strategic approach to engineering functionalities that are not present in single-component systems. The integration of this compound into various matrices is a burgeoning area of research aimed at harnessing its unique optical and electronic properties.

One promising avenue is the creation of lanthanide-centered covalently bonded hybrids . Research has demonstrated the assembly of photoactive lanthanide hybrid materials, including those with dysprosium, where organic parts are covalently bonded to the inorganic framework through a sulphide linkage. These hybrids are synthesized via a sol-gel process, utilizing functionalized thiosalicylic acids and silane (B1218182) crosslinking reagents. The intramolecular energy transfer between the dysprosium ions and the organic molecular bridges within these hybrids opens up possibilities for new luminescent materials with tailored efficiencies.

Another area of exploration is in nanocomposites for energy storage . While direct research on this compound composites for supercapacitors is still emerging, related studies on dysprosium sulfide (B99878) provide a strong indication of future directions. For instance, composites of reduced graphene oxide (rGO) with dysprosium selenide (B1212193) (Dy₂Se₃) have been synthesized for use as electrode materials in flexible asymmetric supercapacitors. dntb.gov.ua This suggests a significant potential for developing rGO/Dy₂O₂S composites, where the high conductivity of graphene would complement the electrochemical properties of the oxysulphide, potentially leading to high-performance energy storage devices.

Furthermore, the formation of heterostructures with other metal oxides and sulphides is a key research direction. For example, nickel/lanthanide oxide heterostructures have been investigated for their resistance to sulphide poisoning in hydrogen evolution electrocatalysis. acs.org This points towards the potential of designing Dy₂O₂S-based heterostructures for robust catalytic applications. The synthesis of dysprosium-doped nickel sulphide nanoparticles also highlights the trend of combining dysprosium sulphides with other materials to modify physicochemical properties for applications like drug delivery. researcher.life

Exploration of Novel Synthesis Routes for Tailored Functionalities

The ability to control the size, morphology, and composition of this compound is crucial for tuning its functional properties. Researchers are actively exploring innovative synthesis methods to move beyond traditional high-temperature solid-state reactions.

A significant advancement is the synthesis of high-entropy lanthanide oxysulphides . This involves creating a single crystalline phase containing five or more different lanthanide elements, including dysprosium, in roughly equal atomic ratios. acs.orgresearchgate.netdigitellinc.comnih.gov One successful method is the thermolysis of a mixture of molecular precursors, specifically lanthanide dithiocarbamates, which allows for mixing at the molecular scale before forming the high-entropy oxysulphide. acs.orgdigitellinc.comnih.gov These materials exhibit high configurational entropy and can possess unique optical properties, such as broad emission features. acs.orgdigitellinc.comnih.gov

The synthesis of quantum-confined nanostructures , such as quantum dots (QDs), represents another frontier. acs.orgnih.govnanografi.comnanografi.com Researchers have successfully synthesized high-entropy lanthanide oxysulphide quantum dots with an equimolar mixture of five lanthanides, including dysprosium. acs.orgnih.gov These colloidal nanocrystals are produced through the thermolysis of molecular precursors in the presence of capping agents. acs.orgnih.gov The resulting nanoparticles exhibit quantum confinement effects, leading to a significant blue shift in their absorption and photoluminescence spectra compared to their bulk counterparts. acs.orgnih.gov This size-dependent tunability of optical properties is highly desirable for applications in displays, bio-imaging, and sensors. nanografi.comnanografi.com

Combustion synthesis offers a time- and energy-efficient route to producing oxysulphide nanomaterials. mdpi.com This method involves an oxidation-reduction reaction where metal nitrates act as the oxidizer and an organic compound serves as fuel. mdpi.com It has been successfully used to synthesize various lanthanide oxysulphide nanophosphors and holds promise for the large-scale production of Dy₂O₂S with controlled properties. mdpi.com

Table 1: Comparison of Novel Synthesis Routes for this compound
Synthesis RouteKey FeaturesPotential Advantages
High-Entropy Synthesis Incorporation of multiple lanthanides (including Dy) in a single phase. acs.orgdigitellinc.comnih.govHigh configurational entropy, potentially leading to novel and enhanced properties. acs.orgdigitellinc.comnih.gov
Quantum Dot Synthesis Production of colloidal nanocrystals exhibiting quantum confinement. acs.orgnih.govSize-tunable optical and electronic properties. acs.orgnih.gov
Combustion Synthesis Rapid, self-sustaining reaction. mdpi.comTime and energy efficiency, suitable for large-scale production. mdpi.com
Hydrothermal Synthesis Synthesis in an aqueous solution at elevated temperature and pressure. nanochemres.orgControl over crystal growth and morphology. nanochemres.org

Development of High-Performance this compound-Based Devices

The unique properties of this compound are being leveraged for the development of a variety of high-performance devices, particularly in the realms of photonics, electrocatalysis, and sensing.

In the area of luminescent devices , Dy₂O₂S is a promising phosphor material. Its photoluminescence spectrum shows narrow emission bands corresponding to the ⁴F₉/₂ → ⁶Hⱼ intraconfigurational transitions of the Dy³⁺ ion, resulting in a characteristic yellow emission. This makes it a candidate for use in white light-emitting diodes (LEDs). nanochemres.org Doping other host lattices, such as gadolinium oxysulfide (Gd₂O₂S), with terbium is a common strategy for producing green phosphors for full-color displays. dntb.gov.ua The principles applied here can be extended to dysprosium-based systems.

There is also significant potential in electrocatalysis . A recent study highlighted the use of a non-layered dysprosium oxysulphide as an "electron-withdrawing chainmail" to promote the electrocatalytic oxygen evolution reaction (OER). researchgate.net This suggests that the electronic structure of Dy₂O₂S can be engineered to enhance catalytic activity, opening doors for its use in water splitting and other clean energy technologies.

Furthermore, the development of sensors based on dysprosium-containing materials is an active area of research. While direct applications of Dy₂O₂S in sensors are still being explored, studies on dysprosium oxide nanorods for humidity sensing demonstrate the potential of dysprosium-based materials in this field. dntb.gov.ua The unique surface chemistry and electronic properties of Dy₂O₂S could be exploited for the selective detection of various analytes.

Theoretical Advancements in Modeling Complex Dysprosium-Containing Systems

Theoretical modeling and computational studies are indispensable tools for understanding the fundamental properties of materials like this compound and for predicting their behavior in various applications.

Density Functional Theory (DFT) is a powerful method used to investigate the electronic band structure, lattice dynamics, and dielectric properties of lanthanide oxysulphides. researchgate.net For instance, DFT calculations on lanthanum oxysulfide (La₂O₂S), which has a similar structure to Dy₂O₂S, have shown it to be an indirect band-gap semiconductor. researchgate.net Such studies can elucidate the nature of chemical bonding and the origin of properties like anomalous Born effective charges. researchgate.net These theoretical insights are crucial for designing materials with specific electronic and optical characteristics.

Computational studies are also vital for understanding high-entropy systems . The theoretical maximum molar configurational entropy of mixing for an ideal high-entropy Ln₂O₂S can be calculated, providing a benchmark for experimental synthesis. nih.gov Theoretical analysis of the bandgap energy as a function of strain and surface effects (ligand binding), along with calculations of the exciton (B1674681) Bohr radii, can support experimental observations of quantum confinement in oxysulphide nanoparticles. nih.gov

Moreover, theoretical models can help to rationalize the reactivity and catalytic mechanisms of dysprosium-containing materials. For example, DFT calculations can be employed to understand how the electronic structure of dysprosium oxysulphide influences its interaction with adsorbates, thereby guiding the design of more efficient catalysts. researchgate.net

Interdisciplinary Research on this compound for Frontier Applications

The future of this compound research lies in its application across multiple scientific and technological disciplines, addressing some of the most pressing challenges in energy, healthcare, and information technology.

In the biomedical field , lanthanide oxysulphide nanomaterials are being explored for a range of applications. Their good chemical stability, low toxicity, and tunable luminescent properties make them excellent candidates for bio-imaging. frontiersin.org Specifically, they can be used as upconverting phosphors for deep-tissue imaging, where near-infrared excitation is converted to visible emission, minimizing background fluorescence from biological tissues. frontiersin.org The development of Dy₂O₂S quantum dots could further enhance these capabilities, offering sharper and more stable fluorescent probes. acs.orgnih.gov

In the realm of energy conversion and storage , the potential of dysprosium oxysulphide in electrocatalysis for water splitting and in high-performance supercapacitors represents a significant area of interdisciplinary research. researchgate.netmdpi.com This involves collaboration between materials chemists, physicists, and engineers to design and fabricate efficient and durable energy devices. The development of composite materials, such as Dy₂O₂S/graphene, will be crucial in this endeavor. dntb.gov.ua

Furthermore, the unique magnetic and optical properties of dysprosium compounds make them relevant for data storage and spintronics . Dysprosium and its compounds are highly susceptible to magnetization and are already used in hard disks. wikipedia.org The exploration of nanostructured dysprosium oxysulphide could lead to new magneto-optical recording materials or components for spintronic devices, where both the spin and charge of electrons are utilized for data processing and storage.

Table 2: Interdisciplinary Research Avenues for this compound
Research AreaFrontier ApplicationKey Properties Leveraged
Biomedical Upconverting phosphors for bio-imaging, drug delivery. researcher.lifefrontiersin.orgLuminescence, low toxicity, chemical stability. frontiersin.org
Energy Electrocatalysts for water splitting, supercapacitor electrodes. dntb.gov.uaresearchgate.netElectronic structure, electrochemical activity. researchgate.net
Data Storage Magneto-optical recording materials, spintronics. wikipedia.orgMagnetic susceptibility, optical properties. wikipedia.org
Photonics Phosphors for solid-state lighting, laser materials. nanochemres.orgaemree.comLuminescence, narrow emission bands. nanochemres.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.